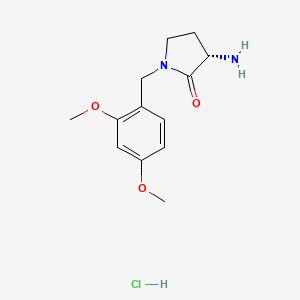

(S)-3-Amino-1-(2,4-dimethoxybenzyl)pyrrolidin-2-one hydrochloride

CAS No.: 1951425-27-6

Cat. No.: VC2600874

Molecular Formula: C13H19ClN2O3

Molecular Weight: 286.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1951425-27-6 |

|---|---|

| Molecular Formula | C13H19ClN2O3 |

| Molecular Weight | 286.75 g/mol |

| IUPAC Name | (3S)-3-amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one;hydrochloride |

| Standard InChI | InChI=1S/C13H18N2O3.ClH/c1-17-10-4-3-9(12(7-10)18-2)8-15-6-5-11(14)13(15)16;/h3-4,7,11H,5-6,8,14H2,1-2H3;1H/t11-;/m0./s1 |

| Standard InChI Key | WSCAAYUECJKGTK-MERQFXBCSA-N |

| Isomeric SMILES | COC1=CC(=C(C=C1)CN2CC[C@@H](C2=O)N)OC.Cl |

| SMILES | COC1=CC(=C(C=C1)CN2CCC(C2=O)N)OC.Cl |

| Canonical SMILES | COC1=CC(=C(C=C1)CN2CCC(C2=O)N)OC.Cl |

Introduction

(S)-3-Amino-1-(2,4-dimethoxybenzyl)pyrrolidin-2-one hydrochloride is a complex organic compound with a specific stereochemistry, indicated by the "(S)" notation, which refers to its chiral center. This compound belongs to the class of pyrrolidin-2-ones, which are derivatives of pyrrolidone, a five-membered lactam. The addition of a 2,4-dimethoxybenzyl group and an amino group at the 3-position further modifies its structure and properties.

Synthesis and Chemical Characteristics

The synthesis of (S)-3-Amino-1-(2,4-dimethoxybenzyl)pyrrolidin-2-one hydrochloride typically involves asymmetric synthesis methods to ensure the correct stereochemistry. The compound's structure includes a pyrrolidin-2-one ring, which is a common motif in pharmaceuticals due to its ability to participate in various biological interactions.

Potential Applications

-

Pharmaceutical Research: The compound's structure suggests potential applications in drug discovery, particularly in areas requiring chiral molecules with specific biological activities.

-

Biological Interactions: The benzyl group and the pyrrolidin-2-one ring may participate in interactions with proteins or enzymes, influencing biological pathways.

Safety and Handling

Handling (S)-3-Amino-1-(2,4-dimethoxybenzyl)pyrrolidin-2-one hydrochloride requires standard laboratory precautions due to its chemical nature. It is essential to consult safety data sheets (SDS) for specific guidance on handling, storage, and disposal.

Safety Information

-

Hazard Identification: Chemicals in this class may pose risks such as skin and eye irritation and respiratory issues if inhaled.

-

Storage Conditions: Typically stored in a cool, dry place away from incompatible substances.

Research Findings and Future Directions

Research on (S)-3-Amino-1-(2,4-dimethoxybenzyl)pyrrolidin-2-one hydrochloride is limited, but its structural features suggest potential for further investigation in pharmaceutical chemistry. Future studies could focus on its synthesis optimization, biological activity screening, and potential applications in drug development.

Future Research Directions

-

Synthesis Optimization: Developing more efficient and cost-effective synthesis methods.

-

Biological Activity Screening: Investigating its interactions with biological targets to identify potential therapeutic applications.

-

Pharmaceutical Development: Exploring its use as a building block or intermediate in the synthesis of more complex pharmaceutical compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume